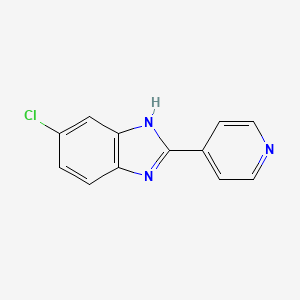
Sodium hydrogen cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen cyanamide, also known as sodium cyanamide, is an inorganic compound with the formula Na2NCN. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. The compound is known for its role in the production of fertilizers, pharmaceuticals, and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium hydrogen cyanamide is typically synthesized through the reaction of calcium cyanamide with sodium carbonate. The reaction is carried out at high temperatures, around 800°C, in a nitrogen atmosphere to prevent oxidation. The chemical equation for this reaction is:
CaCN2+Na2CO3→Na2NCN+CaCO3
Industrial Production Methods
In industrial settings, cyanamidnatrium is produced using a similar method but on a larger scale. The process involves the continuous feeding of calcium cyanamide and sodium carbonate into a high-temperature reactor. The resulting product is then purified through crystallization and filtration to obtain high-purity cyanamidnatrium.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen cyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium cyanate (NaOCN) in the presence of oxygen.
Reduction: It can be reduced to form sodium cyanide (NaCN) under specific conditions.
Substitution: this compound can react with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sodium cyanate (NaOCN)
Reduction: Sodium cyanide (NaCN)
Substitution: Halogenated cyanamides
Applications De Recherche Scientifique
Sodium hydrogen cyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer drugs.
Industry: Applied in the production of fertilizers, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of cyanamidnatrium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s molecular targets include various enzymes involved in metabolic pathways, such as carbonic anhydrase and cathepsin K.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of cyanamide.
Sodium cyanide (NaCN): Employed in gold mining and electroplating.
Sodium cyanate (NaOCN): Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Sodium hydrogen cyanamide is unique due to its dual reactivity as both a nucleophile and electrophile, making it a versatile reagent in various chemical reactions. Its ability to inhibit enzymes also makes it valuable in biological and medical research.
Propriétés
Numéro CAS |
19981-17-0 |
|---|---|
Formule moléculaire |
CH2N2Na |
Poids moléculaire |
65.030 g/mol |
InChI |
InChI=1S/CH2N2.Na/c2-1-3;/h2H2; |
Clé InChI |
JWEKFMCYIRVOQZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N.[Na] |
Numéros CAS associés |
20611-81-8 17292-62-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)

![Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-](/img/structure/B8761007.png)




![6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8761037.png)

![7-Hydroxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8761051.png)


